Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Materials Protection Division
Introduction: The Challenge of Mild Steel Corrosion
Mild steel is a cornerstone of modern industry, valued for its exceptional mechanical properties and low cost.[1] However, its susceptibility to corrosion, particularly in acidic environments commonly used for industrial cleaning, pickling, and descaling, presents a significant economic and operational challenge.[2][3] The global cost of corrosion is estimated to be approximately 3.4% of the global GDP, underscoring the critical need for effective corrosion control strategies.[2] The use of organic corrosion inhibitors is one of the most practical and efficient methods to protect metals in such aggressive media.[4] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[3][5]
This document provides a detailed technical guide on the application of N,N'-bis(2-hydroxyphenyl)ethanediamide, a promising organic inhibitor, for the protection of mild steel. This compound, with its rich heteroatoms (Nitrogen and Oxygen) and aromatic rings, exhibits excellent potential for forming a stable, protective film on the steel surface. We will explore its mechanism of action and provide comprehensive, field-proven protocols for its evaluation using electrochemical and surface analysis techniques.
Section 1: Proposed Mechanism of Inhibition
The efficacy of N,N'-bis(2-hydroxyphenyl)ethanediamide as a corrosion inhibitor stems from its molecular structure. The molecule contains multiple active centers for adsorption:
-
Oxygen and Nitrogen Heteroatoms: These atoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the mild steel surface, leading to strong coordinate covalent bonds (chemisorption).[3][4]
-
Aromatic Rings: The π-electrons of the phenyl rings can interact with the charged metal surface, further strengthening the adsorption process.[3]
-
Hydroxyl (-OH) Groups: The hydroxyl groups can participate in the adsorption process, potentially forming complexes with iron ions.[6]
In an acidic medium, the inhibitor molecules adsorb onto the mild steel surface, blocking the active sites where corrosion reactions occur.[7] This adsorption can be a combination of physical adsorption (electrostatic interaction between the charged metal surface and the charged inhibitor molecule) and chemical adsorption (charge sharing or transfer).[4] The result is the formation of a protective film that acts as a physical barrier, isolating the metal from the corrosive environment.[4] This compound is expected to act as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[8]
Caption: Proposed mechanism of corrosion inhibition on a mild steel surface.
Section 2: Synthesis and Preparation
Synthesis of N,N'-bis(2-hydroxyphenyl)ethanediamide
A representative synthesis involves the reaction of 2-aminophenol with diethyl oxalate.
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (0.2 mol) in absolute ethanol.
-
Add diethyl oxalate (0.1 mol) to the solution dropwise while stirring.
-
Heat the mixture to reflux for approximately 6 hours.[7]
-
Allow the mixture to cool to room temperature. The solid product will precipitate out.
-
Filter the precipitate, wash it with cold ethanol, and then with diethyl ether.
-
Recrystallize the crude product from ethanol to obtain pure N,N'-bis(2-hydroxyphenyl)ethanediamide.
-
Characterize the synthesized compound using FTIR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure.
Preparation of Test Solutions
Protocol:
-
Prepare a stock solution of the corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄) using analytical grade acid and distilled water.[3][8]
-
Prepare a stock solution of the inhibitor (e.g., 10⁻² M) by dissolving a precise weight of synthesized N,N'-bis(2-hydroxyphenyl)ethanediamide in the corrosive medium.
-
Prepare a range of test solutions with varying inhibitor concentrations (e.g., 1x10⁻⁶ M to 1x10⁻³ M) by serial dilution of the inhibitor stock solution with the corrosive medium.[7]
Section 3: Experimental Evaluation Protocols
A multi-faceted approach is essential for a comprehensive evaluation of the inhibitor's performance. This involves electrochemical measurements to understand the kinetics of corrosion inhibition and surface analysis techniques to visualize and confirm the formation of a protective film.
Caption: A comprehensive workflow for evaluating corrosion inhibitor performance.
Mild Steel Specimen Preparation
Causality: Proper surface preparation is critical to ensure reproducibility. An uncleaned or uneven surface can lead to localized corrosion and inconsistent electrochemical data.
Protocol:
-
Cut mild steel specimens to the desired dimensions (e.g., 1 cm x 1 cm x 0.1 cm), leaving a stem for electrical connection.
-
Mechanically abrade the specimen surface sequentially with different grades of silicon carbide (SiC) emery paper (e.g., from 200 to 1200 grit).
-
Degrease the specimens by sonicating in acetone or ethanol.[9]
-
Rinse thoroughly with distilled water and dry immediately with a stream of warm air.
-
Use the specimens immediately to prevent re-oxidation.
Electrochemical Measurements
Electrochemical tests provide rapid and quantitative data on corrosion rates and inhibition mechanisms.[10] A standard three-electrode cell is used, containing the mild steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode.[11]
3.2.1 Potentiodynamic Polarization (PDP)
Causality: PDP measurements are used to determine the corrosion current density (Icorr), which is directly proportional to the corrosion rate. By analyzing the shifts in the anodic and cathodic branches of the polarization curve, one can classify the inhibitor as anodic, cathodic, or mixed-type.[12][13]
Protocol:
-
Immerse the prepared electrodes in the test solution (with and without inhibitor) and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).[14]
-
Plot the resulting potential (E) versus the logarithm of the current density (log I).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection point.[12]
-
Calculate the Inhibition Efficiency (IE%) using the following equation:
IE% = [(Icorr_uninh - Icorr_inh) / Icorr_uninh] x 100
where Icorr_uninh and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[15]
3.2.2 Electrochemical Impedance Spectroscopy (EIS)
Causality: EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. An effective inhibitor will increase the charge transfer resistance (Rct) and decrease the double-layer capacitance (Cdl), indicating the formation of a protective barrier that hinders the charge transfer process of corrosion.[16][17]
Protocol:
-
After OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP.
-
Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.[7]
-
Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (Impedance/Phase Angle vs. Frequency) formats.
-
The Nyquist plot for mild steel in acid typically shows a single depressed semicircle, characteristic of a charge-transfer controlled corrosion process.[7][16]
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters like the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[17]
-
Calculate the Inhibition Efficiency (IE%) using the Rct values:
IE% = [(Rct_inh - Rct_uninh) / Rct_inh] x 100
where Rct_uninh and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[9]
Surface Analysis Techniques
Surface analysis provides direct, qualitative, and quantitative evidence of the inhibitor's protective action on the metal surface.[10][18]
Protocol:
-
Immerse mild steel specimens in the corrosive solution, both with and without the optimal concentration of the inhibitor, for an extended period (e.g., 24 hours).
-
Carefully remove the specimens, rinse gently with distilled water, and dry.
-
Analyze the surfaces using the following techniques:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology. The surface of the steel exposed to the uninhibited acid will appear rough and heavily damaged, while the inhibited surface should be significantly smoother, confirming the formation of a protective film.[3][19][20]
-
Atomic Force Microscopy (AFM): To obtain 3D topographical images and quantify surface roughness. A significant decrease in the average surface roughness in the presence of the inhibitor provides quantitative proof of its protective effect.[7][19]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the metal surface. By comparing the spectrum of the pure inhibitor with the spectrum from the inhibited steel surface, one can confirm the adsorption of the inhibitor molecule onto the surface.[18][19]
Section 4: Data Interpretation and Adsorption Isotherms
Interpreting Electrochemical Data
The collected data should demonstrate clear trends as a function of inhibitor concentration.
Table 1: Example Potentiodynamic Polarization Data
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |
| 0 (Blank) | -475 | 950 | 75 | -120 | - |
| 1 x 10⁻⁶ | -480 | 420 | 78 | -115 | 55.8 |
| 1 x 10⁻⁵ | -483 | 185 | 80 | -112 | 80.5 |
| 1 x 10⁻⁴ | -490 | 75 | 82 | -108 | 92.1 |
| 1 x 10⁻³ | -495 | 40 | 85 | -105 | 95.8 |
A minor shift in Ecorr with significant reductions in both anodic (βa) and cathodic (βc) currents indicates mixed-type inhibition.[8][12]
Table 2: Example Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) |
| 0 (Blank) | 55 | 150 | - |
| 1 x 10⁻⁶ | 120 | 95 | 54.2 |
| 1 x 10⁻⁵ | 480 | 60 | 88.5 |
| 1 x 10⁻⁴ | 1050 | 45 | 94.8 |
| 1 x 10⁻³ | 1300 | 38 | 95.8 |
A significant increase in Rct and a corresponding decrease in Cdl with increasing inhibitor concentration confirms the formation of an increasingly protective surface film.[7][17]
Adsorption Isotherm Analysis
To understand the interaction between the inhibitor and the mild steel surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin).[21][22] The Langmuir isotherm is commonly used and assumes monolayer adsorption on a homogeneous surface.[8][23]
Protocol:
-
Calculate the degree of surface coverage (θ) from the inhibition efficiency data (θ = IE% / 100).
-
Plot C/θ versus C, where C is the inhibitor concentration.
-
If a straight line is obtained, it indicates that the adsorption of the inhibitor follows the Langmuir adsorption isotherm.[22][24]
-
From the intercept of the line, the equilibrium constant of adsorption (K_ads) can be calculated. The value of K_ads provides insight into the strength of adsorption.[22]
Conclusion
N,N'-bis(2-hydroxyphenyl)ethanediamide demonstrates significant potential as a corrosion inhibitor for mild steel in acidic environments. Its effectiveness is attributed to its ability to adsorb strongly onto the steel surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its performance, understand its mechanism of action, and optimize its application for industrial corrosion control. The combination of electrochemical and surface analysis techniques ensures a self-validating and comprehensive assessment, aligning with the highest standards of scientific integrity.
References
- Verma, C., Ebenso, E. E., & Quraishi, M. A. (2019). Schiff bases: An overview of their corrosion inhibition activity in acid media against mild steel. Journal of Molecular Liquids, 288, 111041. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2eyZef0_q5-yaMdnPsn2CW_-jBXYEAr0_q58Hl15OOFDFMOb75dzGXwJ4XCi_ddfuPxnoNS1qCccHGDG2x3RYR388AiKNvONAJdZZibbGe0gknD3AJb0jmUeEijz1t_l34mWdVHtrTprg6TuhzRLztenskSyXrMxOZb6Skw==]
- Yadav, P. (2023). Corrosion Inhibition of Mild Steel in Acidic Media by Synthesized Schiff Base Derivatives. Apple Academic Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm4q0M7K__q0c4GZdbOjAERG3VkCWdV5YQeYPEC4XVOhOD_R4GanqlFnfWKze573pAotEWYP5uzVtXYPlbf-2hpc4h8QZ1p1uRKpdVSp7hI4DTTAcIHLud8RmclTx-uwWchF43JzNdn-P-Zu-4DYOq-AtnAKqBaOCbJP0CDElrBQdjsHJhDNNt7-nQC7KhDPDgTMN_UUiUPHxF-wMi87jXQtIVvynDxQANzULuLhrpXmmIQkr3qDgWtGjge52TQ63ZbXZoiYPylWIW93Wlx7WKYcfkkXTmlO_OMxpGZSNsqZz71sgW0w==]
- Al-Baghdadi, S. B., et al. (2021). New synthesized Schiff base as inhibitor of mild steel corrosion in acid medium. South African Journal of Chemical Engineering, 37, 131-139. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdPbwkuba5t7yF5dDk6j92r1Mr0lEq-_Baix1nUcxj0odU6FTj7CwrHMgvIvYnhXqaqkc0BlXdbZ6L_vPVrKRneC-jdvWCJ4qQl9CG9JQptB7kBwuIBHHCehOr80Qu2DM0RnEiwMyrt8qab9cCVFMHQ3W-fYNv-2iFe5yXjWce0PIOwiUPftDPVhrLMqNDC5M4mFx0fGacGVTr-8c6wjix2m7cs5SHS-0odZun17x82lu9BLt1ekhdCWoCUEbe]
- Ramachandran, S., et al. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUZynWuxTF2TzzJVa9I6jhRcCTtLJf269Bk9I-FJhcTs_WNjtmLg20QHSJ3UW3LgWoIUv_DGTn_8Pk2_cA2YiS6F3BIoMluee2Tqp9RcBY86ASH8d7h36Bv8xW_53L3CbkoBByNusZZ9Pav0PBtkyVnEiUbb7--1Fb2fPL8oggKFIfCsWMKp5pmBBK5-quyvu_HoOcaRVsn8YCpLxD]
- Zainal, N. S., et al. (2021). Schiff Base As A Corrosion Inhibitor. Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 58-67. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN4mungRtRej-ZJiT___WZ0f2qamYxuf74shlcT7-Y7ZtDO_tHZWGxBR8CffVM898dngnac6YHefX8BmUqoPncPWOKbFocj1umGd1a2fRwacNa-0V-0i7AJmz-IJ6haA==]
- Kumar, S., et al. (2020). Synthesized Schiff base acted as eco-friendly inhibitor for mild steel in 1N H2SO4. Chemical Review and Letters, 3(2), 78-85. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUdKREVkVyn3UD_JgQDf9XfTOVrN2oU-RhLvcAaCKNdw5wy9pMNcjdsZy8aG5kSrCx3OMmWFRU7Tnds69fBNkn6ujonduY4ImLa80YQ_Bsfp9lYvUWexq9gah6wj5YfmkZSNI2oXEdgx8wLS8Xb1-4kYJ1B3ldAW9o65YwGsDNhCVcAV8WWoRj9ys=]
- Yadav, D. K., & Quraishi, M. A. (2017). Surface Characterization Techniques in Corrosion Inhibition Research. ResearchGate. [https://www.researchgate.net/publication/318873737_Surface_Characterization_Techniques_in_Corrosion_Inhibition_Research]
- Sahoo, R. R., & Mahananda, P. (2014). The role of drug as corrosion inhibitor for mild steel surface characterization by SEM, AFM, and FTIR. Anti-Corrosion Methods and Materials, 61(4), 223-231. [https://www.researchgate.
- Velez-Gomez, E., et al. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. ACS Omega, 6(2), 1638–1651. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzj0JSBx1lquRzpjsd3m4mdG4RXo9Qbd2akcLq4WX5gTnKhOwSiv9Su_DwzdMV40XeuCmXHFk67oR7iycdY7lGg9gETjYj6Hdwr9e4E8VZeJ-hv0ydk48pXyVImfGBT9EufU3CZ6LS4CRAEVw=]
- Singh, A., & Ebenso, E. E. (2017). Exploiting the Anticorrosion Effects of Vernonia Amygdalina Extract for Protection of Mild Steel in Acidic Environments. ResearchGate. [https://www.researchgate.net/figure/Electrochemical-impedance-spectra-of-mild-steel-corrosion-in-05-M-H-2-SO-4-solution_fig6_318873750]
- Abd El-Lateef, H. M., & Tantawy, A. H. (2022). Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds. Benha Journal Of Applied Sciences, 7(4), 233-242. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzhsJmF72I6ZZtoaxc2oBLL2yO6jm6rfRtx9ixGloN8B9ORVpDnXTecu4r9smLQodjkQ27KSkyne3HRhEMrCOWphgXuW5lW2TrtVvkHunM0-mP6B3subX7nuzS7pFy3iqg3ukBc0iF8k-ku2ER6IFARtlaCG_OA450zkfk4HWrbca36T2K0qmsVOzDzIMoppFyNIIWpVvpdYBhuelb9YsKYLNz_4u5SwcZ9gQooKSO1XWU6_4RuqHYIv8wjjRwqYJwKDc=]
- Danaee, I., et al. (2013). Inhibition effect of a synthesized N, N′-bis(2-hydroxybenzaldehyde)- 1, 3-propandiimine on corrosion of mild steel in HCl. Journal of Central South University, 20(2), 301-309. [https://www.researchgate.net/publication/275276241_Inhibition_effect_of_a_synthesized_N_N'-bis2-hydroxybenzaldehyde-_1_3-propandiimine_on_corrosion_of_mild_steel_in_HCl]
- Jafari, H., & Danaee, I. (2014). Thermodynamic and adsorption isotherm of N,N′-bis(2,4,6-trihydroxyacetophenone)-2,2-dimethylpropandiimine as a corrosion inhibitor on SA-210 steel in alkaline NaCl solution. ResearchGate. [https://www.researchgate.net/publication/281144073_Thermodynamic_and_adsorption_isotherm_of_NN'-bis246-trihydroxyacetophenone-22-dimethylpropandiimine_as_a_corrosion_inhibitor_on_SA-210_steel_in_alkaline_NaCl_solution]
- Dagdag, O., et al. (2019). Experimental and theoretical studies on some selected ionic liquids with different cations/anions as corrosion inhibitors for mild steel in acidic medium. ResearchGate. [https://www.researchgate.net/figure/Potentiodynamic-polarization-curves-of-corrosion-inhibition-of-mild-steel-in-1-M-HCl-in_fig2_334551130]
- Obot, I. B., & Obi-Egbedi, N. O. (2011). Electrochemical behavior of phenylalanine and its cobalt complex as corrosion inhibitors for mild steel in H2SO4. ResearchGate. [https://www.researchgate.net/figure/Langmuir-adsorption-isotherm-for-N80-carbon-steel-in-01M-H-2-SO-4-with-different_fig5_287178082]
- El-Faham, A., et al. (2021). Synthesis, characterization, and anti-corrosion properties of an 8-hydroxyquinoline derivative. ResearchGate. [https://www.researchgate.net/figure/Potentiodynamic-polarization-curves-for-a-mild-steel-in-2-M-H-2-SO-4-and-b-005-c_fig3_354460517]
- Hsissou, R., et al. (2019). Bis-Schiff bases of 2,2′-dibromobenzidine as efficient corrosion inhibitors for mild steel in acidic medium. ResearchGate. [https://www.researchgate.net/figure/Langmuir-isotherms-for-the-adsorption-of-a-BNSB01-b-BNSB02-and-c-BNSB03-on-mild_fig10_334551139]
- Danaee, I., et al. (2013). Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. ResearchGate. [https://www.researchgate.net/publication/287318728_Impedance_Spectroscopy_Studies_on_Corrosion_Inhibition_Behavior_of_Synthesized_NN'-bis24-dihydroxyhydroxybenzaldehyde-_13-Propandiimine_for_API-5L-X65_Steel_in_HCl_Solution]
- Kourkoumpetsis, N., et al. (2022). Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors. Applied Sciences, 12(23), 12168. [https://www.mdpi.com/2076-3417/12/23/12168]
- Abd El-Lateef, H. M. (2014). Langmuir adsorption isotherm model of phenylenediamine on carbon steel surface at 348 K. ResearchGate. [https://www.researchgate.
- Al-Masoudi, W. M. N., & Al-Ghezi, M. H. H. (2022). Evaluation Of Antibacterial And Corrosion Inhibition Activities Of N,N'-Bis (Salicylidene) Ethylenediamine For Mild Steel In 1M H2SO4. ResearchGate. [https://www.researchgate.net/figure/Potentiodynamic-polarization-parameters-of-mild-steel-without-and-with-different_tbl1_359334547]
- El-Haddad, M. N. (2021). Impediment of Iron Corrosion by N,N′-Bis[2-hydroxynaphthylidene]amino]oxamide in 3.5% NaCl Solution. Crystals, 11(10), 1251. [https://www.mdpi.com/2073-4352/11/10/1251]
- Buchanan, J. G., et al. (1995). Derivatives of N,N'-bis[2-hydroxy-1,1- bis(hydroxymethyl)ethyl]ethanediamide. Journal of the Chemical Society, Perkin Transactions 1, (13), 1635-1643. [https://www.researchgate.net/publication/250109720_Derivatives_of_NN'-bis2-hydroxy-11-_bishydroxymethylethyl_ethanediamide]
- Molbase. (n.d.). N,N'-BIS(2-HYDROXYPHENYL)ETHANEDIAMIDE | CAS 19532-73-1. Molbase. [https://www.molbase.com/en/cas-19532-73-1.html]
- Sangeetha, M., et al. (2007). Corrosion inhibition of N80 steel in hydrochloric acid by phenol derivatives. Indian Journal of Chemical Technology, 14, 502-507. [https://www.researchgate.
- Yang, M., et al. (2022). Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. Coatings, 12(12), 1952. [https://www.mdpi.com/2079-6412/12/12/1952]
- El-Haddad, M. N. (2021). Impediment of Iron Corrosion by N,N′-Bis[2-hydroxynaphthylidene]amino]oxamide in 3.5% NaCl Solution. Semantic Scholar. [https://www.semanticscholar.org/paper/Impediment-of-Iron-Corrosion-by-N%2CN%E2%80%B2-Bis-amino-El-Haddad/68c7e008447881c62f256a1b12b575303a7431e2]
- Fekry, A. M. (2010). Potentiodynamic polarization curves of mild steel in different... ResearchGate. [https://www.researchgate.
- Khowdiary, M. M., et al. (2022). Synthesis of Novel Nano-Sulfonamide Metal-Based Corrosion Inhibitor Surfactants. Molecules, 27(3), 1032. [https://www.semanticscholar.org/paper/Synthesis-of-Novel-Nano-Sulfonamide-Metal-Based-Khowdiary-Taha/2b226e6378419639c09c158564f9c7e04068f921]
- Fekry, A. M., & El-Sherif, R. M. (2006). Electrochemical Impedance Spectroscopy Study of the Corrosion Behavior of Some Niobium Bearing Stainless Steels in 3.5% NaCl. International Journal of Electrochemical Science, 1, 241-253. [https://www.researchgate.net/publication/242221464_Electrochemical_Impedance_Spectroscopy_Study_of_the_Corrosion_Behavior_of_Some_Niobium_Bearing_Stainless_Steels_in_35_NaCl]
- Singh, A. K., & Quraishi, M. A. (2015). Electrochemical and Quantum Chemical Studies on Corrosion Inhibition of Imidazole Derivative on N80 Steel in 15% HCl Solution. ResearchGate. [https://www.researchgate.net/figure/Potentiodynamic-polarization-curves-for-N80-steel-in-15-HCl-solution-in-the-presence-and_fig1_275409386]
- Hailam, B., et al. (2024). Novel Zn (II) complexes of N1,N2-bis(2-nitrobenzylidene) ethane-1,2-diamine as effective corrosion inhibitors for mild steel in 5.0 M HCl solution. Moroccan Journal of Chemistry, 12(2). [https://revues.imist.ma/index.php/morjchem/article/view/45945]
- Jafari, H., et al. (2013). Electrochemical and quantum chemical studies of N,N'-bis(4-hydroxybenzaldehyde)-2,2-dimethylpropandiimine Schiff base as corrosion inhibitor for low carbon steel in HCl solution. Journal of Environmental Science and Health, Part A, 48(13), 1628-1641. [https://pubmed.ncbi.nlm.nih.gov/23947700/]
- Algethami, F. K., et al. (2024). Studies of Various Batch Adsorption Parameters for the Removal of Trypan Blue Using Ni-Zn-Bi-Layered Triple Hydroxide and Their Isotherm, Kinetics, and Removal Mechanism. Water, 16(23), 3209. [https://www.mdpi.com/2073-4441/16/23/3209]
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